molecular formula C23H20N2O3S2 B2833600 N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide CAS No. 895446-96-5

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide

Cat. No.: B2833600
CAS No.: 895446-96-5
M. Wt: 436.54
InChI Key: VSJPBMMMAIJMOJ-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” is a compound that has been synthesized and studied in the field of medicinal chemistry . It is a benzothiazole derivative, a class of compounds known for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including “this compound”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of the new benzothiazole derivatives have been discussed along with the molecular docking studies of selected compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include coupling reactions, nucleophilic substitutions, and acetylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined by various analytical techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Inhibitory Properties and Therapeutic Potential

N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide and its derivatives have shown potential in inhibiting various biochemical pathways, which is significant for therapeutic applications. For example, derivatives of this compound have been found effective as inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue damage and inflammatory processes. A specific derivative demonstrated potent activity in inhibiting MMP-9, suggesting its potential for anti-inflammatory and wound healing effects (Incerti et al., 2018).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and tested for antimicrobial properties. A study found that certain compounds exhibited more potent effects than reference drugs against pathogenic strains, with enhanced antibacterial activity particularly against Gram-positive strains (Bikobo et al., 2017).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

Research indicates that various synthesized derivatives of this compound exhibit diverse biological activities. These activities include psychotropic effects, significant anti-inflammatory action, selective cytotoxic effects, and antimicrobial actions. The structural characteristics and physicochemical parameters of these compounds have been correlated with their biological activities (Zablotskaya et al., 2013).

Inhibition of Kynurenine 3-Hydroxylase

N-(4-phenylthiazol-2-yl)benzenesulfonamides, a related group of compounds, have been studied for their ability to inhibit kynurenine 3-hydroxylase. These compounds showed high-affinity inhibition of the enzyme, suggesting potential applications in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

Antiproliferative and Apoptosis-Inducing Properties

Some derivatives of this compound have displayed antiproliferative activity against various human cancer cell lines. These compounds induced apoptosis and caused cell cycle arrest, highlighting their potential as anticancer agents (Zhang et al., 2018).

Luminescent Properties for White Light Emission

Benzothiazole derivatives, including those related to this compound, have been studied for their luminescent properties. They have been found to exhibit different emission regions, which is significant for applications in white light emission in devices (Lu et al., 2017).

Mechanism of Action

The mechanism of action of benzothiazole derivatives is diverse and depends on the biological activity being studied. For instance, some benzothiazole derivatives have been found to exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes . Other benzothiazole derivatives have shown anti-tubercular activity by inhibiting the target DprE1 .

Future Directions

The future directions in the study of “N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide” and similar compounds could involve further exploration of their biological activities, optimization of their synthesis, and detailed investigation of their mechanisms of action .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-16-9-11-19(12-10-16)30(27,28)14-13-22(26)24-18-6-4-5-17(15-18)23-25-20-7-2-3-8-21(20)29-23/h2-12,15H,13-14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSJPBMMMAIJMOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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